molecular formula C8H5F2NO3 B11782695 2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole

2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole

Cat. No.: B11782695
M. Wt: 201.13 g/mol
InChI Key: ASEPTSGQSVPLIT-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with difluoromethyl ethers in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed reactions has been reported to facilitate the formation of oxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The difluoromethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. The oxazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

  • 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
  • 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole
  • 2-(Difluoromethoxy)-5-chlorobenzo[d]oxazole

Uniqueness

2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole is unique due to the presence of both a difluoromethoxy group and a hydroxyl group. This combination of functional groups imparts distinct chemical and physical properties, such as increased lipophilicity and the ability to form hydrogen bonds. These properties can enhance the compound’s biological activity and make it a valuable candidate for various applications .

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-5-3-4(12)1-2-6(5)13-8/h1-3,7,12H

InChI Key

ASEPTSGQSVPLIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)OC(F)F

Origin of Product

United States

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